5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Historical Context and Development of Pyrazolo[1,5-a]pyrimidine Derivatives
The historical development of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century when they were first synthesized as part of efforts to explore the chemical and biological properties of fused heterocyclic systems. Early studies primarily focused on their synthesis and chemical reactivity, with researchers investigating various routes to construct the fused ring system, including cyclization reactions of appropriate precursors. Over time, the pharmacological potential of pyrazolo[1,5-a]pyrimidines became evident as these compounds were found to exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The significance of pyrazolo[1,5-a]pyrimidines in medicinal chemistry was further solidified in the 1980s and 1990s when these compounds were identified as potent inhibitors of various enzymes, particularly protein kinases.
The synthetic transformations involving this motif have consistently represented a research priority regarding process efficiency, environmental impact, and the study of multiple applications. These reports have addressed protocols that aim to minimize synthesis pathways, employ affordable reagents and develop processes that prevent or reduce waste production. Usually, pyrazolo[1,5-a]pyrimidine derivative synthesis involves the pyrimidine ring construction via the interaction of nitrogen-hydrogen-3-aminopyrazoles with different 1,3-biselectrophilic compounds such as beta-dicarbonyls, beta-enaminones, beta-haloenones, beta-ketonitriles, and similar compounds. The biocompatibility and lower toxicity levels of pyrazolo[1,5-a]pyrimidine derivatives have led them to reach commercial molecules, for instance, Indiplon, Lorediplon, Zaleplon, Dorsomorphin, Reversan, Pyrazophos, Presatovir, and Anagliptin.
Chemical Classification and Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidines are characterized by their unique structural framework, which consists of a fused bicyclic system incorporating a pyrazole ring and a pyrimidine ring. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is fused at the 1,2-positions with the six-membered pyrimidine ring, which contains two nitrogen atoms at the 1 and 3 positions. This fused bicyclic core structure forms the basis for the wide-ranging chemical diversity and biological activity observed in pyrazolo[1,5-a]pyrimidine derivatives. Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar nitrogen-heterocyclic system that contains both pyrazole and pyrimidine rings. This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery.
The structural features of pyrazolo[1,5-a]pyrimidines are integral to their pharmacological properties. The fused ring system provides a rigid, planar framework that is highly amenable to chemical modifications at various positions on the rings. Substitutions at different positions of the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence the electronic properties, lipophilicity, and overall molecular conformation of the compounds, thereby affecting their interaction with biological targets. For instance, modifications at the 3-, 5-, and 7 (pyrimidine ring) positions or at the 4- and 6- (pyrazole ring) positions have been shown to enhance binding affinity to specific protein targets, such as kinases, through hydrogen bonding, hydrophobic interactions, and pi-pi stacking. The ability to introduce a wide variety of substituents, including alkyl, aryl, amino, and halogen groups, at these positions allows for the fine-tuning of the compounds' pharmacokinetic and pharmacodynamic properties, making them highly versatile in drug design.
Discovery and Research Evolution of 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
The specific compound this compound represents a sophisticated example of structure-based drug design within the pyrazolo[1,5-a]pyrimidine family. This compound incorporates several pharmacologically significant structural elements that have emerged from decades of medicinal chemistry research. The thiophene ring system, positioned at the 5-position of the pyrazolo[1,5-a]pyrimidine core, represents a bioisosteric replacement for benzene rings that often provides enhanced metabolic stability and unique electronic properties. The trifluoromethyl group at the 7-position introduces significant electronegativity and lipophilicity modifications that can dramatically alter the compound's binding interactions with biological targets.
The carboxylic acid functionality at the 3-position provides a polar, ionizable group that can participate in hydrogen bonding interactions and potentially improve aqueous solubility characteristics. The combination of these three distinct structural modifications within a single molecule creates a compound with unique physicochemical properties that distinguish it from simpler pyrazolo[1,5-a]pyrimidine derivatives. Research into similar compounds has demonstrated that the presence of the ethyl carboxylate group at position 6 gave rise to a notable increase in cytotoxic activity against most cancer cell lines. The molecular formula C₁₂H₆F₃N₃O₂S and molecular weight of 313.26 grams per mole reflect the compact yet functionally diverse nature of this heterocyclic compound.
Current Research Landscape and Scientific Importance
In recent years, the pyrazolo[1,5-a]pyrimidine molecular motif has been a focus of study for promising new applications related to materials sciences, due to its exceptional photophysical properties as an emergent fluorophore. Likewise, the tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with notable conformational and supramolecular phenomena could amplify their applications towards the solid-state. Pyrazolo[1,5-a]pyrimidines have evolved from relatively obscure chemical entities to cornerstone compounds in medicinal chemistry, particularly in the field of oncology. Their structural features not only provide a robust foundation for drug development but also offer extensive opportunities for the discovery of new therapeutics targeting a wide range of diseases.
The continued interest in pyrazolo[1,5-a]pyrimidines is driven by their structural versatility, which allows for the exploration of new chemical spaces and the development of compounds with improved efficacy, reduced toxicity, and favorable pharmacokinetic profiles. Several synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines, including cyclization, condensation, three-component reactions, microwave-assisted methods, and green chemistry approaches. Palladium-catalyzed cross-coupling and click chemistry have enabled the introduction of diverse functional groups, enhancing the biological activity and structural diversity of these compounds. Structure-activity relationship studies highlight the influence of substituent patterns on their pharmacological properties.
Table 1: Key Physicochemical Properties of this compound
Properties
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-7(8-2-1-3-21-8)17-10-6(11(19)20)5-16-18(9)10/h1-5H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRJQAACCPRZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973964 | |
| Record name | 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310451-84-4, 5841-98-5 | |
| Record name | 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310451-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization Reactions
Condensation of 3-Amino-1H-pyrazoles with β-Dicarbonyl Compounds
A common route involves reacting 3-amino-1H-pyrazole derivatives with β-dicarbonyl compounds such as pentane-2,4-dione or ethyl acetoacetate in acidic media (e.g., acetic acid) under reflux or microwave irradiation. This promotes cyclization to the pyrazolo[1,5-a]pyrimidine core with high regioselectivity and yields ranging from 87% to 95%.Microwave-Assisted Cyclization
Microwave irradiation at temperatures around 80–120 °C significantly accelerates the cyclization process, reducing reaction times from hours to minutes and improving yields and purity. This method also enhances regioselectivity, favoring the formation of 7-substituted derivatives over 5-substituted isomers.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl substituent is introduced either by using trifluoromethylated β-dicarbonyl precursors or by post-cyclization trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. Reaction conditions typically involve mild heating and the presence of catalysts or bases to facilitate nucleophilic substitution at the 7-position.
Incorporation of the 2-Thienyl Group
Purification and Characterization
- After synthesis, the crude products are typically purified by recrystallization from ethanol or by chromatographic techniques. The purified compounds are characterized by NMR (1H, 13C), mass spectrometry, IR spectroscopy, and single-crystal X-ray diffraction to confirm structure and purity.
Summary of Key Synthetic Parameters
| Step | Reaction Type | Reagents/Precursors | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine derivatives + β-dicarbonyls | Acidic/basic, reflux or MW | 70–90 | Establishes pyrazole core |
| 2 | Cyclization to pyrimidine ring | 3-Amino-1H-pyrazoles + β-dicarbonyls/nitriles | Acetic acid, 80–120 °C, MW or reflux | 87–95 | Microwave improves yield and regioselectivity |
| 3 | Trifluoromethylation | Trifluoromethyl iodide/sulfonates | Mild heating, catalysts | 60–85 | Selective substitution at position 7 |
| 4 | Thienyl group incorporation | Thienyl aldehydes or β-dicarbonyls | Condensation during cyclization | 75–90 | Ensures 5-position substitution |
| 5 | Purification | Recrystallization, chromatography | Ambient to mild heating | — | Confirms purity and structure |
Mechanistic Insights and Regioselectivity
The regioselectivity in the cyclization step is influenced by the nature of the β-dicarbonyl compound and reaction conditions. β-Dicarbonyls with different substituents direct the formation of the fused ring system regioselectively.
Microwave irradiation favors the formation of 7-substituted pyrazolo[1,5-a]pyrimidines, likely due to rapid heating and uniform energy distribution, which suppresses side reactions and isomer formation.
The trifluoromethyl group’s electron-withdrawing nature stabilizes intermediates and influences the reactivity of the pyrimidine ring, facilitating selective substitution.
Representative Synthetic Scheme (Conceptual)
- Synthesis of 3-amino-1H-pyrazole intermediate
- Condensation with 2-thienyl-substituted β-dicarbonyl compound in acetic acid
- Cyclization under microwave irradiation (80–120 °C, 15–30 min)
- Introduction of trifluoromethyl group via trifluoromethyl iodide reagent under mild heating
- Purification by recrystallization from ethanol
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under acidic or thermal conditions, forming the corresponding decarboxylated pyrazolo[1,5-a]pyrimidine derivatives.
Key Findings :
- Acidic conditions (e.g., concentrated H<sub>2</sub>SO<sub>4</sub>) promote complete decarboxylation, while alkaline hydrolysis leads to partial degradation .
- Thermal stability studies (TGA) indicate a T<sub>0.05</sub> (5% mass loss) of ~180°C, highlighting susceptibility to decarboxylation at elevated temperatures .
Functionalization of the Carboxylic Acid Group
The carboxylic acid group participates in amidation, esterification, and reduction reactions.
Key Findings :
- BPC-mediated amidation is efficient for synthesizing carboxamide derivatives with pharmaceutical relevance .
- Esterification with thionyl chloride and alcohols produces stable esters, which are intermediates for further derivatization .
Modification of the Thienyl Substituent
The 2-thienyl group undergoes electrophilic substitution and cross-coupling reactions.
Key Findings :
- Suzuki-Miyaura cross-coupling introduces diverse aryl groups at the thienyl position, enhancing structural diversity .
- Nitration occurs selectively at the 5-position of the thiophene ring due to electron-donating effects .
Oxidation and Reduction of the Pyrimidine Core
The pyrimidine ring is redox-active, enabling transformations at specific positions.
Key Findings :
- Oxidation with KMnO<sub>4</sub> forms N-oxides, which are precursors for further functionalization .
- Catalytic hydrogenation selectively reduces the pyrimidine ring while preserving the thienyl and trifluoromethyl groups .
Trifluoromethyl Group Reactivity
The CF<sub>3</sub> group is generally inert but participates in nucleophilic substitution under harsh conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Hydrolysis | H<sub>2</sub>O, 200°C, sealed tube | 7-Carboxy-pyrazolo[1,5-a]pyrimidine derivatives (minor) | <10% |
Key Findings :
Scientific Research Applications
Structure and Characteristics
The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group and a thienyl substituent. This configuration contributes to its chemical reactivity and biological activity.
Antibacterial Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant antibacterial properties. For instance, compounds synthesized through multicomponent reactions demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds were comparable to standard antibiotics like ciprofloxacin .
Case Study: Antibacterial Screening
A study explored the antibacterial efficacy of synthesized pyrazolo[1,5-a]pyrimidines against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had MIC values ranging from 12.5 to 50 µg/mL against Staphylococcus aureus, outperforming some existing antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 12d | 12.5-50 | Staphylococcus aureus |
| Ciprofloxacin | 6.25-12.5 | Staphylococcus aureus |
| Compound 16c | 20-45 | Escherichia coli |
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been investigated for its anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival .
Case Study: Anticancer Activity
In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies.
Enzyme Inhibition
Another significant application of this compound class is in enzyme inhibition studies. Pyrazolo[1,5-a]pyrimidines have been identified as potential inhibitors of various enzymes involved in disease processes, including kinases and phosphodiesterases .
Case Study: Kinase Inhibition
Research has highlighted the ability of certain pyrazolo[1,5-a]pyrimidine derivatives to inhibit kinases associated with cancer progression. These findings suggest potential applications in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been found to inhibit enzymes such as carboxylesterase and translocator protein, as well as PDE10A and selective kinase inhibitors . These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substitutions at C-3, C-5, and C-6. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
C-3 Substitutions :
- The carboxylic acid group in the target compound enhances hydrogen-bonding capacity, improving interactions with biological targets compared to methyl (3g) or pyridinyl (6i) substituents .
- Methyl or aryl groups at C-3 (e.g., 3g) reduce polarity, increasing membrane permeability but limiting aqueous solubility .
C-5 Substitutions: 2-Thienyl (target compound) vs. naphthalen-1-yl (EN300-228924): The smaller thienyl group reduces steric bulk, favoring synthetic accessibility (yield >80% vs. 50–98% for naphthyl derivatives) .
C-7 Trifluoromethyl :
- The trifluoromethyl group is conserved across most analogues for its electron-withdrawing effects, which stabilize the pyrimidine ring and enhance metabolic resistance .
Biological Activity
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis pathways, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₂H₆F₃N₃O₂S
- CAS Number : 5841-98-5
- Molecular Weight : 303.25 g/mol
- Structure : The compound features a thienyl group and a trifluoromethyl substituent, contributing to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound. For instance, research indicates that derivatives exhibit activity against various cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/mL. The efficacy of these compounds was compared to doxorubicin, a standard chemotherapy agent, demonstrating promising results albeit lower potency than doxorubicin in some cases .
Enzymatic Inhibition
The compound has shown significant inhibitory activity against various enzymes, which is critical for its therapeutic potential. The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its ability to act as selective protein inhibitors, making it a valuable candidate for drug development targeting specific enzymatic pathways involved in disease progression .
Antifungal and Insecticidal Activities
In addition to anticancer properties, this compound exhibits antifungal and insecticidal activities. In vitro tests revealed that certain derivatives inhibited fungal growth effectively against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to traditional antifungal agents like tebuconazole. Moreover, insecticidal assays indicated effectiveness against pests such as Spodoptera frugiperda, suggesting potential applications in agricultural settings .
Synthesis and Functionalization
The synthesis of this compound typically involves the condensation of 3-amino-pyrazoles with substituted carbonyl compounds. Various synthetic routes have been explored to enhance yield and purity. For example:
- Condensation Reaction : Utilizing 3-amino-pyrazoles with β-dicarbonyl compounds under acidic conditions.
- Post-synthetic Modification : Functionalization strategies can further enhance biological activity by introducing different substituents that may improve solubility or target specificity .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| El-Dydamony et al. (2022) | Evaluate anticancer activity | Compounds showed significant cytotoxicity against multiple cancer cell lines at low concentrations; lower than doxorubicin but promising for further development |
| Wang et al. (2020) | Assess antifungal efficacy | Some derivatives exhibited over 90% inhibition against B. cinerea, comparable to commercial fungicides |
| MDPI Review (2021) | Overview of pyrazolo[1,5-a]pyrimidines | Highlighted broad spectrum of biological activities including anticancer and enzyme inhibition potential |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
- Methodology : The compound is typically synthesized via cyclization reactions using 5-aminopyrazole precursors. For example, 5-aminopyrazole derivatives react with enaminones or α,β-unsaturated carbonyl compounds in polar solvents (e.g., ethanol or DMF) under reflux conditions. A key intermediate, methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylate, is hydrolyzed to the carboxylic acid using NaOH or HCl . Alternative routes involve coupling reactions with thiophene derivatives using PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) as a coupling agent in 1,4-dioxane under inert atmospheres .
- Characterization : Confirmation of structure is achieved via , , IR spectroscopy, and high-resolution mass spectrometry (HRMS). Melting points and elemental analysis (C, H, N) are used to validate purity .
Q. How is the trifluoromethyl group introduced into the pyrazolo[1,5-a]pyrimidine scaffold?
- Methodology : The trifluoromethyl group is typically introduced via:
- Direct substitution using trifluoromethylating agents (e.g., CFI or Umemoto’s reagent) during cyclization.
- Use of pre-functionalized precursors, such as 3-(trifluoromethyl)-1H-pyrazole-5-amine, in cyclocondensation reactions with diketones or enaminones .
Advanced Research Questions
Q. What strategies improve the regioselectivity of thiophene substitution at the 5-position of the pyrazolo[1,5-a]pyrimidine core?
- Methodology : Regioselective arylation is achieved using Suzuki-Miyaura coupling. For example, a boronic acid derivative of thiophene reacts with a halogenated pyrazolo[1,5-a]pyrimidine precursor (e.g., 5-bromo-7-trifluoromethyl derivative) in the presence of Pd(PPh) and NaCO in 1,4-dioxane at 110°C for 24 hours .
- Data Analysis : X-ray crystallography (e.g., monoclinic space group, unit cell parameters ) confirms substitution patterns by analyzing bond angles and torsional strain .
Q. How does the trifluoromethyl group influence the compound’s biological activity and pharmacokinetics?
- Methodology : The electron-withdrawing nature of the CF group enhances metabolic stability and membrane permeability. Comparative studies with non-fluorinated analogs show improved IC values in enzyme inhibition assays (e.g., kinase or protease targets). Computational modeling (e.g., DFT calculations) evaluates electronic effects on binding affinity .
- Contradictions : While CF generally improves lipophilicity (logP), excessive hydrophobicity may reduce solubility, requiring formulation adjustments (e.g., salt formation or PEGylation) .
Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?
- Methodology : Discrepancies in melting points (e.g., 263–265°C vs. 266–268°C) arise from polymorphic forms or impurities. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
